molecular formula C32H55N3O9 B580230 enniatin B2 CAS No. 632-91-7

enniatin B2

Cat. No.: B580230
CAS No.: 632-91-7
M. Wt: 625.804
InChI Key: NUFASKQIWTXKBR-LZNKSJHBSA-N
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Description

Enniatin B (ENN B) is a secondary metabolism product produced by Fusarium fungi . It is known for its antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal properties . It has been found as a contaminant in several food commodities, particularly in cereal grains .


Synthesis Analysis

Enniatin B is synthesized nonribosomally by a multienzyme called enniatin synthetase (Esyn), which consists of two substrate activation modules . The synthesis follows the so-called thiol template mechanism .


Molecular Structure Analysis

Enniatin B is a cyclic hexadepsipeptide . It consists of three N-methyl-L-valine (N-Me-Val) residues and three D-2-hydroxyisovaleric acid (Hiv) residues linked alternately to form an 18-membered cyclic peptide .

Scientific Research Applications

1. Anticancer Properties

Enniatin B2 and related compounds are under investigation for their anticancer properties. It's been found that they induce apoptotic cell death in specific cancer cell lines and inhibit key pathways involved in cell proliferation, like the ERK signaling pathway. Enniatins also moderately inhibit TNF-alpha-induced NF-kappaB activation, which is significant as this pathway is often implicated in various cancers (Wätjen et al., 2009).

2. Metabolic and Pharmacokinetic Studies

This compound undergoes extensive hepatic metabolism, which might explain its reduced potential in vivo compared to its in vitro toxicity. Studies using liver microsomes from different species have identified multiple metabolites, suggesting that oxidation and N-demethylation are the principal metabolic pathways for this compound. The research also provides insights into the intrinsic clearances and potential blood clearances of this compound in different species, indicating significant species-specific differences (Ivanova, Fæste, & Uhlig, 2011).

3. Ionophoric and Antibiotic Properties

This compound, like other enniatins, exhibits ionophoric characteristics, contributing to its antibiotic and antifungal properties. The ability to form ionophores in cell membranes and alter ion distribution across the mitochondrial membrane indicates a potential mechanism for its toxicological effects and possible applications in targeting mitochondrial functions in pathogenic organisms (Kamyar et al., 2004).

4. Interaction with Transport Proteins

Investigations have shown that this compound interacts with intestinal transport proteins like P-glycoprotein, multidrug resistance-associated protein 2, and breast cancer resistance protein. This interaction can significantly influence the absorption and bioavailability of this compound and potentially other co-administered drugs, highlighting its relevance in drug-drug interaction studies and its potential in modulating drug transport and resistance mechanisms (Ivanova, Uhlig, Eriksen, & Johannessen, 2010).

5. Antibacterial Activity

This compound has shown antibacterial effects against several pathogenic bacterial strains. This activity suggests its potential as an antibacterial agent, particularly against pathogens of the intestinal tract. Studies have also explored its cytotoxic effects on intestinal cell models, providing insights into its mechanism of action and safety profile (Meca et al., 2011).

Future Directions

Research on toxicological effects induced by ENN B is still on-going . Future research focused on elucidating the toxic mechanism of ENN B as well as its anticancer activity could better clarify the real potential of ENN B . These research findings could contribute to establish emerging therapeutic strategy to chronic health problems .

Mechanism of Action

Target of Action

Enniatin B2, a secondary metabolism product by Fusarium fungi , is known for its ionophoric characteristics . It primarily targets the calcium ion (Ca2+) channels of the plasma membrane . These channels are divided into three main groups: voltage-gated Ca2+ channels, receptor-operated Ca2+ channels, and store-operated Ca2+ (SOC) channels . This compound also interacts with acyl-CoA , an enzyme involved in lipid metabolism .

Mode of Action

This compound’s mode of action is mainly due to its ionophoric characteristics . It promotes the transmembrane transport of K+ and Na+ ions . It also inhibits the activity of acyl-CoA . In SH-SY5Y human neuroblastoma cells, this compound has been shown to cause an acute Ca2+ depletion from intracellular pools .

Biochemical Pathways

This compound affects the biochemical pathways related to calcium homeostasis . It releases Ca2+ from intracellular reservoirs . It also affects the thapsigargin-dependent intracellular pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) . This results in changes in mitochondrial Ca2+ fluxes .

Pharmacokinetics

It is known that this compound is capable of resisting expulsion by the abc transporters . This suggests that it may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has potent mammalian cytotoxic activity . It has been demonstrated to have strong hypolipidemic activity in human hepatoma HepG2 cells as a result of the inhibition of ACAT activity, triglyceride biosynthesis, and diminished pool of free fatty acids in the cells . It also naturally targets tumor cells more specifically than other chemotherapeutic agents . The action is synergic with the clinically approved multi-kinase inhibitor sorafenib (Sora), showing profound synergistic in vitro and in vivo anticancer effects against cervical cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found as a contaminant in several food commodities, particularly in cereal grains . It often co-occurs with other mycotoxins, and the co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested . .

Biochemical Analysis

Biochemical Properties

Enniatin B2 plays a crucial role in biochemical reactions due to its ionophoric characteristics. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acyl-CoA:cholesterol acyltransferase (ACAT), where this compound inhibits the enzyme’s activity, leading to reduced triglyceride biosynthesis and a diminished pool of free fatty acids in cells . Additionally, this compound has been shown to interact with cell membranes, altering their permeability and disrupting ion gradients .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In human hepatoma HepG2 cells, this compound has been observed to inhibit ACAT activity, leading to hypolipidemic effects . Furthermore, this compound induces cytotoxicity in mammalian cell lines, highlighting its potential as a therapeutic agent and its risks as a contaminant .

Molecular Mechanism

The molecular mechanism of this compound involves its ionophoric properties, which enable it to form complexes with metal cations and transport them across cell membranes. This disrupts ion gradients and cellular homeostasis. This compound also binds to and inhibits ACAT, reducing triglyceride biosynthesis and altering lipid metabolism . Additionally, this compound can induce apoptosis in cells by activating caspases and other apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects, while in vivo studies have indicated potential chronic toxicity . The stability and degradation of this compound are crucial factors in understanding its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as hypolipidemic activity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It inhibits ACAT, affecting lipid metabolism and reducing triglyceride biosynthesis . This compound also influences metabolic flux and metabolite levels, altering the balance of free fatty acids and other lipids in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its ionophoric properties, enabling it to cross cell membranes and interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10-dimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N3O9/c1-15(2)21-30(39)43-25(19(9)10)28(37)35(14)23(17(5)6)32(41)44-26(20(11)12)29(38)34(13)22(16(3)4)31(40)42-24(18(7)8)27(36)33-21/h15-26H,1-14H3,(H,33,36)/t21-,22-,23-,24+,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFASKQIWTXKBR-LZNKSJHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017635
Record name Enniatin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-91-7
Record name Enniatin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is enniatin B2 and where has it been found?

A1: this compound is a fungal metabolite belonging to the enniatin family. It was first identified as a new enniatin analog alongside enniatin B3 and B4 in liquid cultures of Fusarium acuminatum MRC 3308. [] These compounds were found alongside the already known enniatins A, A1, B, and B1. [] While the provided research does not directly isolate this compound from Fusarium tricinctum, this fungus is known to produce other enniatin analogs. []

Q2: How is this compound structurally different from other enniatins?

A2: this compound is characterized as N-demethylenniatin B. [] This means it shares a similar core structure with enniatin B but lacks a methyl group on one of its nitrogen atoms. This structural difference can potentially impact its biological activity and physicochemical properties compared to other enniatin analogs.

Q3: How is this compound detected and identified in fungal extracts?

A3: Several analytical techniques are employed for enniatin analysis. Direct detection in extracts can be achieved using FAB-MS (Fast Atom Bombardment Mass Spectrometry) or GC/MS (Gas Chromatography/Mass Spectrometry). [] For purification and separation of different enniatin analogs, reversed-phase semipreparative HPLC (High-Performance Liquid Chromatography) is utilized. [] NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy provide detailed structural information for characterization. []

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